
N-(2-Furylmethyl)-2-(tetrahydro-2-furanylmethoxy)-aniline
Overview
Description
N-(2-Furylmethyl)-2-(tetrahydro-2-furanylmethoxy)-aniline, also known as NFMA, is an amine derivative of 2-furylmethanol that has been studied for its potential applications in the fields of chemistry and biochemistry. NFMA has been found to possess a variety of properties that make it an attractive candidate for scientific research and laboratory experiments.
Scientific Research Applications
Chemical Fixation of CO2 with Aniline Derivatives
One of the significant applications involves the chemical fixation of CO2 with aniline derivatives to synthesize functionalized azole compounds. This process is a part of organic synthesis where carbon dioxide (CO2) is utilized as a C1 feedstock. It provides a route to value-added chemicals from an economical, non-toxic, abundant, renewable, and environmentally friendly resource. The cyclization of aniline derivatives with CO2 to corresponding functionalized azoles represents a straightforward protocol, offering a novel and interesting methodology for the synthesis of important natural and biologically active azole derivatives (E. Vessally et al., 2017).
Synthesis of 2-(Azolyl)anilines
Another application is the synthesis of 2-(azolyl)anilines, acting as effective 1,5-nucleophiles in cyclocondensation reactions. This review summarizes data on the synthesis of 2-(azolyl)anilines published from 1942 to 2016, showcasing their biological activity data and potential for further research in drug development and material science (O. Antypenko et al., 2017).
Wet Air Oxidation of Nitrogen-containing Organic Compounds
The wet air oxidation (WAO) process for treating toxic nitrogen-containing compounds is a critical application in environmental science. The review focuses on the catalytic wet air oxidation (CWAO) of these compounds, often produced in chemical and pharmaceutical industries, with aniline often chosen as a model pollutant molecule. The selectivity towards organic by-products and inorganic forms of nitrogen during CWAO processes is particularly highlighted (L. Oliviero et al., 2003).
Conducting Polymer Coated Carbon Surfaces
In material science, the electrochemical deposition of conducting polymers on carbon substrates, including aniline derivatives, has been explored for improving the properties of polymers to use them as electrodes in various applications like batteries, sensors, and capacitors. This review article focuses on electropolymerization and electrocopolymerization of π-conjugated polymers onto carbon surfaces, offering insights into nanoscale surface characterization and potential applications (M. Ates & A. Sarac, 2009).
properties
IUPAC Name |
N-(furan-2-ylmethyl)-2-(oxolan-2-ylmethoxy)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO3/c1-2-8-16(20-12-14-6-4-10-19-14)15(7-1)17-11-13-5-3-9-18-13/h1-3,5,7-9,14,17H,4,6,10-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWGQLGKZQXVKHR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)COC2=CC=CC=C2NCC3=CC=CO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




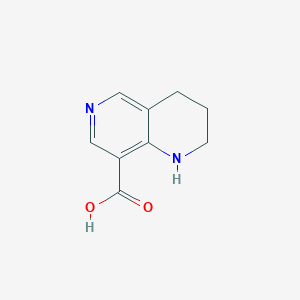
![4-[(4-Bromo-2-fluorophenoxy)methyl]piperidine hydrochloride](/img/structure/B1439640.png)

![4-Fluoro-[1,1'-biphenyl]-3-amine](/img/structure/B1439644.png)
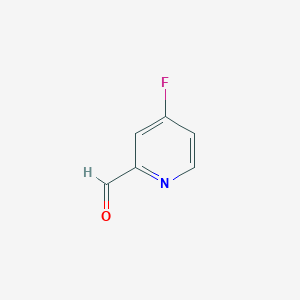
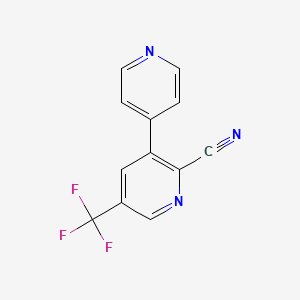

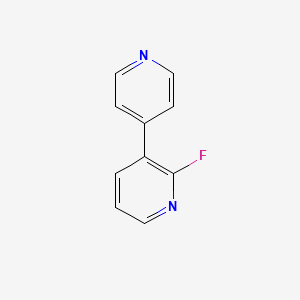
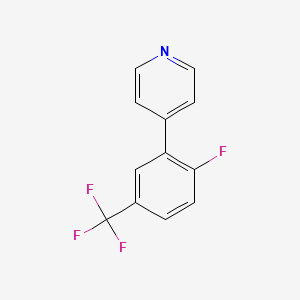


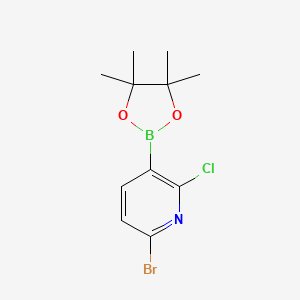
![5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazole](/img/structure/B1439656.png)